Octyltrimethylammonium hydroxide
Description
Octyltrimethylammonium hydroxide is a quaternary ammonium compound with the molecular formula C₁₁H₂₆N⁺·OH⁻ (cationic mass: 172.336 g/mol; total molecular weight: ~189.34 g/mol) . It consists of a hydrophobic octyl chain (C₈H₁₇) attached to a positively charged trimethylammonium group (N⁺(CH₃)₃) and a hydroxide counterion. This structure confers surfactant properties, enabling applications in material synthesis, catalysis, and emulsion stabilization. Its CAS registry number is 15461-38-8 , and it is typically a water-soluble compound due to the polar hydroxide ion.
Key characteristics:
- Amphiphilic nature: Balances hydrophobic (octyl chain) and hydrophilic (charged ammonium + hydroxide) regions.
- Applications: Acts as a phase-transfer catalyst, structure-directing agent in zeolite synthesis , and surfactant in nanoparticle preparation .
Properties
Molecular Formula |
C11H27NO |
|---|---|
Molecular Weight |
189.34 g/mol |
IUPAC Name |
trimethyl(octyl)azanium;hydroxide |
InChI |
InChI=1S/C11H26N.H2O/c1-5-6-7-8-9-10-11-12(2,3)4;/h5-11H2,1-4H3;1H2/q+1;/p-1 |
InChI Key |
STYCVOUVPXOARC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(C)C.[OH-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyltrimethylammonium hydroxide can be synthesized through the quaternization of trimethylamine with octyl bromide, followed by ion exchange to replace the bromide ion with a hydroxide ion. The reaction typically involves the following steps:
Quaternization: Trimethylamine is reacted with octyl bromide in an organic solvent such as acetonitrile or ethanol. The reaction is carried out at elevated temperatures (around 60-80°C) to form octyltrimethylammonium bromide.
Ion Exchange: The resulting octyltrimethylammonium bromide is then subjected to ion exchange using a hydroxide ion source, such as sodium hydroxide or an ion exchange resin, to replace the bromide ion with a hydroxide ion, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through multiple purification steps, including recrystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
Octyltrimethylammonium hydroxide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the hydroxide ion acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in nucleophilic substitution reactions, the product would be the corresponding alkylated compound.
Scientific Research Applications
Octyltrimethylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
Biology: The compound is used in the preparation of biological samples for electron microscopy, where it helps in the fixation and staining of samples.
Industry: this compound is used in the production of zeolites and other porous materials, where it acts as a structure-directing agent.
Mechanism of Action
The mechanism of action of octyltrimethylammonium hydroxide involves its ability to act as a surfactant and phase transfer catalyst. The compound’s quaternary ammonium structure allows it to interact with both hydrophilic and hydrophobic molecules, facilitating the transfer of reactants between different phases. This property is particularly useful in organic synthesis, where it can enhance the efficiency and yield of reactions.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Octyltrimethylammonium hydroxide with structurally related quaternary ammonium compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Counterion | Key Structural Feature |
|---|---|---|---|---|
| This compound | C₁₁H₂₆N⁺·OH⁻ | ~189.34 | OH⁻ | Octyl chain, hydroxide ion |
| Octyltrimethylammonium bromide | C₁₁H₂₆N⁺·Br⁻ | 252.23 | Br⁻ | Octyl chain, bromide ion |
| Hexyltrimethylammonium bromide | C₉H₂₂N⁺·Br⁻ | 238.19 | Br⁻ | Shorter hexyl chain (C₆) |
| Phenyltrimethylammonium hydroxide | C₉H₁₅N⁺·OH⁻ | 153.22 | OH⁻ | Aromatic phenyl group (C₆H₅) |
Key Observations:
Chain Length Impact :
- Octyltrimethylammonium derivatives (C₈ chain) exhibit stronger hydrophobic interactions than hexyltrimethylammonium (C₆) variants, leading to lower critical micelle concentrations (CMC) and enhanced surfactant efficiency .
- In zeolite synthesis, octyltrimethylammonium chloride (OTMAC) directs framework formation more effectively than shorter-chain analogs due to its optimized chain length .
Counterion Effects: Hydroxide vs. Bromide: The hydroxide form has higher solubility in polar solvents compared to bromide salts. This property makes it preferable in alkaline environments, such as nanoparticle synthesis where pH control is critical . Bromide derivatives (e.g., Octyltrimethylammonium bromide) are widely used in adsorption studies and material synthesis due to their stability and ease of handling .
Aromatic vs. Aliphatic Groups :
- Phenyltrimethylammonium hydroxide (aromatic) shows distinct solubility and electronic properties compared to aliphatic analogs. Its rigid phenyl group reduces flexibility, limiting its utility in micelle formation but enhancing its role in organic catalysis .
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